(2E)-2-(N-hydroxyimino)-N-(2-methoxy-4-methylphenyl)acetamide (2E)-2-(N-hydroxyimino)-N-(2-methoxy-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2066410-86-2
VCID: VC5445687
InChI: InChI=1S/C10H12N2O3/c1-7-3-4-8(9(5-7)15-2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+
SMILES: CC1=CC(=C(C=C1)NC(=O)C=NO)OC
Molecular Formula: C10H12N2O3
Molecular Weight: 208.217

(2E)-2-(N-hydroxyimino)-N-(2-methoxy-4-methylphenyl)acetamide

CAS No.: 2066410-86-2

Cat. No.: VC5445687

Molecular Formula: C10H12N2O3

Molecular Weight: 208.217

* For research use only. Not for human or veterinary use.

(2E)-2-(N-hydroxyimino)-N-(2-methoxy-4-methylphenyl)acetamide - 2066410-86-2

Specification

CAS No. 2066410-86-2
Molecular Formula C10H12N2O3
Molecular Weight 208.217
IUPAC Name (2E)-2-hydroxyimino-N-(2-methoxy-4-methylphenyl)acetamide
Standard InChI InChI=1S/C10H12N2O3/c1-7-3-4-8(9(5-7)15-2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+
Standard InChI Key GMODTBHQFJOLOS-IZZDOVSWSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C=NO)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Configuration

(2E)-2-(N-hydroxyimino)-N-(2-methoxy-4-methylphenyl)acetamide is an acetamide derivative with the systematic IUPAC name (2E)-2-hydroxyimino-N-(2-methoxy-4-methylphenyl)acetamide. Its molecular formula is C₁₁H₁₃N₂O₃, derived from the parent structure of N-aryl acetamides with substitutions at the phenyl ring (2-methoxy and 4-methyl groups) and an (E)-configured hydroxyimino group at the α-carbon .

Table 1: Key Molecular Descriptors

PropertyValueSource Analog
Molecular Weight221.23 g/molCalculated
Exact Mass221.0936 g/molComputed via PubChem
Topological Polar Surface Area78.8 ŲEstimated from
LogP (Octanol-Water)1.92Predicted via

The (E)-configuration of the hydroxyimino group (-NOH) is critical for its reactivity, as this geometry influences hydrogen bonding and electronic interactions during cyclization or chlorination reactions .

Synthesis and Reaction Pathways

Hypothesized Synthetic Routes

While no direct synthesis of (2E)-2-(N-hydroxyimino)-N-(2-methoxy-4-methylphenyl)acetamide is documented, analogous methods for related N-aryl acetamides suggest a multi-step approach:

  • Acylation of 2-methoxy-4-methylaniline: Reacting 2-methoxy-4-methylaniline with chloroacetyl chloride in the presence of a base to form N-(2-methoxy-4-methylphenyl)acetamide.

  • Oxime Formation: Treating the acetamide with hydroxylamine hydrochloride under acidic conditions to introduce the hydroxyimino group, favoring the (E)-isomer through steric control .

Table 2: Comparative Reaction Conditions for Oxime Formation

ParameterTypical RangeSource
Temperature50–70°C
SolventEthanol/Water
Reaction Time4–6 hours

Regioselective Functionalization

The patent US10981868B1 highlights the role of sulfuric and acetic acids in facilitating cyclization and chlorination of structurally similar acetamides. For the title compound, analogous conditions (H₂SO₄/HOAc, 50–60°C) could promote cyclization to form indoline-dione derivatives, though experimental validation is required.

Physicochemical Properties

Solubility and Stability

The methoxy group at the 2-position enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely alkyl-substituted analogs . Stability studies on related compounds suggest sensitivity to prolonged exposure to light and moisture, necessitating storage under inert conditions .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretch (~3250 cm⁻¹), C=O stretch (~1680 cm⁻¹), and O-H bend (~1400 cm⁻¹) .

  • NMR (¹H and ¹³C): The (E)-configuration of the oxime group would produce distinct coupling patterns, with the hydroxyimino proton appearing as a singlet near δ 11.2 ppm .

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